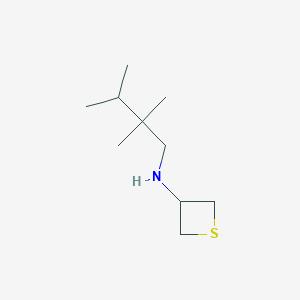

N-(2,2,3-Trimethylbutyl)thietan-3-amine

Description

N-(2,2,3-Trimethylbutyl)thietan-3-amine is a synthetic amine derivative characterized by a thietane (a three-membered ring containing two carbons and one sulfur atom) substituted at the nitrogen with a branched 2,2,3-trimethylbutyl group. The compound’s structure combines a rigid thietane ring with a bulky alkyl substituent, which may influence its physicochemical properties, such as lipophilicity and steric hindrance.

Properties

Molecular Formula |

C10H21NS |

|---|---|

Molecular Weight |

187.35 g/mol |

IUPAC Name |

N-(2,2,3-trimethylbutyl)thietan-3-amine |

InChI |

InChI=1S/C10H21NS/c1-8(2)10(3,4)7-11-9-5-12-6-9/h8-9,11H,5-7H2,1-4H3 |

InChI Key |

DIFBJQBARORCQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)CNC1CSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,3-Trimethylbutyl)thietan-3-amine typically involves the reaction of 2,2,3-trimethylbutylamine with a thietan derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This may include the use of advanced techniques such as continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,3-Trimethylbutyl)thietan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thietan ring to a more saturated form.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thietan derivatives.

Substitution: Various substituted amines.

Scientific Research Applications

N-(2,2,3-Trimethylbutyl)thietan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,3-Trimethylbutyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The most relevant structural analog identified in the evidence is N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine (CAS: 1849215-71-9). Below is a comparative analysis based on molecular features and inferred properties:

Key Observations:

Molecular Complexity : The trimethylbutyl substituent in the target compound introduces greater steric bulk compared to the methylthiopropyl group in the analog. This may reduce solubility in aqueous environments but enhance membrane permeability in lipid-rich biological systems.

Pharmacological Implications : The target compound’s inclusion in a study identifying 347 targets suggests broad bioactivity, though its specific mechanisms remain uncharacterized . Structural differences likely modulate target selectivity compared to its analog.

Limitations and Unrelated Compounds

- Non-Analogous Compounds: lists alkanes (e.g., 2,3-dimethylundecane) and fatty acids (e.g., 18-methylnonadecanoic acid), which are structurally unrelated to the thietan-3-amine class and lack direct comparability .

- Data Gaps : Critical properties (e.g., boiling point, solubility) for both compounds are unavailable in the evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.